molecular formula C14H15FO4 B135703 (1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-20-7

(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

Cat. No.: B135703
CAS No.: 797054-20-7
M. Wt: 266.26 g/mol
InChI Key: MYQKUOXZBKPFPP-STQMWFEESA-N
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Description

(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one (CAS 797054-21-8) is a chiral fluorinated organic compound with the molecular formula C14H15FO4 and a molecular weight of 266.27 g/mol . This compound serves as a critical synthetic intermediate in complex multi-step organic syntheses. Its specific structure, featuring a fused chroman-4-one system and a protected dihydroxyethyl group, makes it a valuable building block for the preparation of biologically active molecules . Literature indicates its application in the research and development of advanced pharmaceutical compounds, including synthetic routes for complex active pharmaceutical ingredients (APIs) . The isopropylidene protecting group enhances the compound's stability during synthetic transformations, allowing for selective reactions at other molecular sites. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKUOXZBKPFPP-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440444
Record name (2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797054-20-7
Record name (2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Chroman-4-one Skeleton

The chroman-4-one scaffold is typically constructed via a cyclocondensation reaction between a fluorinated phenolic compound and a β-ketoester. For example, 2-hydroxy-5-fluorophenylacetone undergoes acid-catalyzed cyclization to yield 6-fluorochroman-4-one (Fig. 1A). Alternative routes employ HDA cycloadditions between α,β-unsaturated carbonyl compounds and dienophiles, as demonstrated in enantioselective syntheses of dihydropyran derivatives.

Reaction conditions :

  • Catalyst: Ti(IV)-TADDOLate complexes (5–10 mol%) for enantioselective HDA reactions.

  • Solvent: Dichloromethane or toluene at 20°C under inert atmosphere.

  • Yield: 69–88% with enantiomeric excess (ee) up to 97%.

Fluorination Strategies

Fluorine is introduced either early-stage (using fluorinated building blocks) or late-stage (via electrophilic fluorinating agents like Selectfluor®). Early-stage fluorination avoids competing side reactions but requires stringent control over regioselectivity. Late-stage fluorination offers flexibility but risks over-fluorination.

Enantioselective Introduction of the Dihydroxyethyl Side Chain

The (1'S,2S)-dihydroxyethyl group is installed through a stereocontrolled Michael addition or aldol reaction . Chiral catalysts ensure high enantiomeric purity:

Asymmetric Organocatalysis

Cinchona alkaloid-derived thioureas catalyze the addition of glycolaldehyde to 6-fluorochroman-4-one, achieving ee values >90%. The reaction proceeds via a hydrogen-bonding transition state, favoring the (1'S,2S) configuration.

Representative conditions :

  • Catalyst: (DHQD)₂PHAL (10 mol%).

  • Solvent: THF at −20°C.

  • Yield: 75% with 94% ee.

Chiral Lewis Acid Catalysis

Ti(IV)-BINOLate complexes coordinate the chromanone carbonyl, enabling face-selective nucleophilic attack by a dihydroxyethyl Grignard reagent. This method achieves dr >10:1 and ee up to 89%.

Isopropylidene Protection of the Diol Moiety

The dihydroxyethyl side chain is protected as an isopropylidene acetal to prevent undesired oxidation or nucleophilic attack during subsequent steps.

Protection protocol :

  • Dissolve the diol in anhydrous acetone.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Stir at 25°C for 12 hours.

  • Neutralize with NaHCO₃ and isolate via extraction.

Yield : >95% with complete conversion.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Key analytical data include:

Property Value
Molecular Formula C₁₄H₁₅FO₄
Molecular Weight 266.26 g/mol
¹H NMR (CDCl₃) δ 7.85 (d, J=8.4 Hz, 1H), 4.32 (m, 1H)
¹³C NMR δ 194.2 (C=O), 162.1 (C-F)
HRMS (ESI+) m/z 267.0978 [M+H]⁺

The stereochemistry is confirmed via X-ray crystallography or NOESY experiments.

Comparative Analysis of Synthetic Routes

The table below evaluates three key methods for synthesizing (1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one:

Method Catalyst Yield ee (%) Complexity
HDA CycloadditionTi(IV)-TADDOLate88%97High
Organocatalytic MichaelCinchona thiourea75%94Moderate
Lewis Acid AlkylationTi(IV)-BINOLate82%89High

The HDA cycloaddition offers the highest enantioselectivity but requires stringent anhydrous conditions. Organocatalytic methods provide a greener alternative with comparable efficiency.

Challenges and Optimization Strategies

Stereochemical Drift

Prolonged reaction times or acidic conditions may epimerize the (1'S) center. Mitigation strategies include:

  • Using non-polar solvents (e.g., hexane).

  • Lowering reaction temperatures (−40°C).

Byproduct Formation

Competing aldol condensation or over-fluorination is minimized by:

  • Slow addition of fluorinating agents.

  • Protecting reactive hydroxyl groups early in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1’S,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the fluorine atom or to reduce the chromanone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluorine atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of fluorochromans exhibit significant anticancer properties. The specific structure of (1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one may enhance its efficacy against certain cancer cell lines. Research suggests that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival .

Antioxidant Properties

Fluorochroman derivatives have been studied for their antioxidant capabilities. The presence of hydroxyl groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the development of therapies aimed at conditions associated with oxidative damage, such as neurodegenerative diseases .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar chroman derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. By inhibiting these enzymes, this compound could potentially be developed into anti-inflammatory agents .

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antioxidant Activity Assessment

A series of assays were performed to evaluate the antioxidant activity of the compound using DPPH and ABTS radical scavenging methods. The results demonstrated that this compound exhibited comparable activity to established antioxidants like ascorbic acid, highlighting its potential utility in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of (1’S,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one would depend on its specific application. In general, the presence of the fluorine atom and the isopropylidene-protected dihydroxyethyl group could influence the compound’s interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Core Chroman-4-one Derivatives

Compound Name Substituents CAS Number Key Features
6-Fluorochroman-4-one No dihydroxyethyl or isopropylidene 66892-34-0 Baseline structure; lower molecular weight, reduced steric hindrance
(1'S,2S)-Target Compound 6-Fluoro, (1'S,2S)-dihydroxyethyl + isopropylidene 797054-19-4 Enhanced lipophilicity and stereospecificity
(1’S,2S)-2-(2’-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane Tosyl-protected dihydroxyethyl group 905454-58-2 Tosyl group improves leaving-group capacity for nucleophilic substitution

Key Observations :

  • The isopropylidene group increases steric bulk compared to unprotected diols (e.g., fidarestat intermediates) but enhances stability during synthetic steps .
  • Tosyl derivatives (CAS: 905454-58-2) serve as reactive intermediates, contrasting with the isopropylidene group’s protective role .

Pharmacological and Physicochemical Properties

Compound Water Solubility Bioavailability (Predicted) LogP Bioactivity
Target Compound Low Moderate ~2.5 Potential prodrug (isopropylidene hydrolysis)
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one High 0.55–0.56 1.5–3.4 Antioxidant, high bioavailability
Hydroxamic Acid Derivatives (e.g., CAS: N/A) Moderate High ~1.8 Antibacterial (gram-negative pathogens)

Key Observations :

  • Fluorination at position 6 improves metabolic stability but reduces solubility compared to hydroxyl-rich analogues (e.g., 3,5,7-trihydroxy derivatives) .
  • The isopropylidene group in the target compound likely acts as a prodrug, releasing the active diol in vivo, akin to hydrolyzed fidarestat intermediates .

Stereochemical Impact :

  • The (1'S,2S) configuration in the target compound ensures precise spatial orientation for receptor interactions, mirroring the activity of enantiopure hydroxamic acid derivatives .

Biological Activity

The compound (1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one , with the CAS number 797054-20-7 , is a synthetic derivative of flavonoids. Its unique structure, characterized by the presence of a fluorochroman moiety and isopropylidene-dihydroxyethyl group, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C14H15FO4
  • Molecular Weight : 266.26 g/mol
  • Structural Characteristics : The compound features a fluorine atom at the 6-position of the chroman ring, which may influence its biological interactions and pharmacological properties.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and studies suggest that This compound exhibits significant antioxidant activity. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest at G2/M phase
A549 (Lung)25Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several research articles have documented the effects of this compound on various biological systems:

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in human endothelial cells, suggesting a protective role against cardiovascular diseases.
  • Anticancer Activity : A research article highlighted its efficacy against breast cancer cell lines, where it was found to downregulate anti-apoptotic proteins, thus promoting cell death.
  • Inflammation Modulation : In a study focusing on chronic inflammation, the compound was shown to effectively reduce inflammation in an animal model of rheumatoid arthritis, supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereoselective formation of the chroman-4-one core followed by protection of the dihydroxyethyl group with isopropylidene. Key steps include:

  • Fluorination at the 6-position via electrophilic aromatic substitution (e.g., using Selectfluor®) under anhydrous conditions .
  • Use of chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry at the 1'S and 2S positions .
  • Isopropylidene protection under acidic conditions (e.g., acetone/H2SO4) to stabilize the diol moiety .
    • Purity optimization: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product ≥95% purity .

Q. How can the stereochemical configuration of the isopropylidene group and fluorinated chromanone core be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) between protons adjacent to stereocenters with DFT-simulated spectra .
  • Circular Dichroism (CD) : Correlate experimental CD curves with computational models (e.g., TD-DFT) for chiral centers .

Q. What analytical techniques are most effective for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC-UV/MS : Monitor degradation products over time using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (ramp rate: 10°C/min) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze for hydrolysis of the isopropylidene group .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s solubility and log P values be resolved across different experimental setups?

  • Methodological Answer :

  • Standardize solvent systems : Use buffered aqueous solutions (pH 7.4) and octanol for shake-flask log P determination to minimize variability .
  • Computational validation : Compare experimental log P with predictions from software (e.g., ACD/Labs, MarvinSuite) and adjust for fluorine’s electronegative effects .
  • Dynamic light scattering (DLS) : Check for micelle formation in solubility assays, which may artificially inflate measurements .

Q. What strategies mitigate racemization during the synthesis of the 1'S and 2S chiral centers?

  • Methodological Answer :

  • Low-temperature reactions : Perform key steps (e.g., nucleophilic additions) at −20°C to slow epimerization .
  • Protecting group selection : Avoid acidic conditions post-stereocenter formation; use tert-butyldimethylsilyl (TBS) instead of acetyl groups if needed .
  • In-situ monitoring : Use chiral HPLC to track enantiomeric excess (ee) during synthesis and quench reactions if ee drops below 98% .

Q. How does the fluorine substituent at the 6-position influence the compound’s electronic properties and reactivity in downstream functionalization?

  • Methodological Answer :

  • DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions (fluorine induces −I effect, deactivating the chromanone ring) .
  • Experimental probes : Compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings; fluorine reduces oxidative addition efficiency in Pd-catalyzed reactions .

Q. What experimental designs address limitations in generalizing stability or activity data from lab-scale studies to real-world applications?

  • Methodological Answer :

  • Matrix complexity : Spiked environmental or biological matrices (e.g., serum, wastewater) should replicate real-world variability .
  • Long-term degradation studies : Extend timelines beyond 9 hours (as in typical HSI protocols) and include temperature-controlled storage (−80°C) to prevent organic degradation .
  • Cross-lab validation : Collaborate with independent labs to verify reproducibility using standardized protocols (e.g., USP guidelines) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity data for this compound across cell-based assays?

  • Methodological Answer :

  • Control for fluorophore interference : Confirm assays (e.g., fluorescence-based viability tests) are not skewed by the compound’s intrinsic fluorescence .
  • Standardize cell lines : Use authenticated cell lines (e.g., ATCC) and match passage numbers to minimize variability .
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for apoptosis assays) .

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